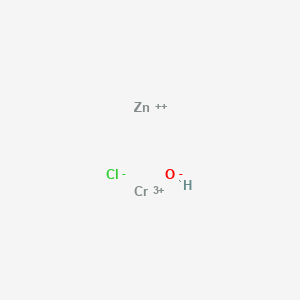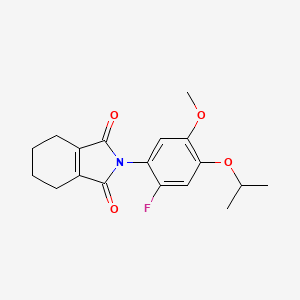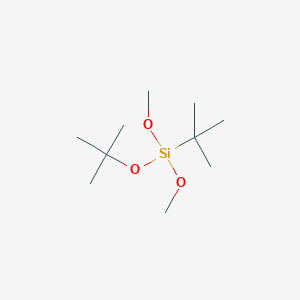
tert-Butoxy(tert-butyl)dimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butoxy(tert-butyl)dimethoxysilane is a silicon-based compound characterized by the presence of tert-butoxy and dimethoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butoxy(tert-butyl)dimethoxysilane can be synthesized through the reaction of tert-butyl alcohol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+2(CH3)3COH→(CH3)3CO-SiCl3+HCl
This intermediate can then be further reacted with methanol to form this compound:
(CH3)3CO-SiCl3+2CH3OH→(CH3)3CO-Si(OCH3)2+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butoxy(tert-butyl)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of methanol.
Substitution: Replacement of methoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
tert-Butoxy(tert-butyl)dimethoxysilane is used as a precursor in the synthesis of organosilicon compounds and siloxane polymers. It is also employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone resins and elastomers. It is also utilized in the manufacturing of adhesives and sealants.
Mécanisme D'action
The mechanism of action of tert-Butoxy(tert-butyl)dimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom acts as a central hub, coordinating with oxygen atoms from the methoxy and tert-butoxy groups. This coordination facilitates the formation of stable siloxane networks, which are crucial for the compound’s applications in materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a silicon-sulfur-hydrogen functional group.
tert-Butyl Ethers of Renewable Diols: Includes compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether.
Uniqueness
tert-Butoxy(tert-butyl)dimethoxysilane is unique due to its combination of tert-butoxy and dimethoxy groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and polymer formation.
Propriétés
Numéro CAS |
133978-53-7 |
|---|---|
Formule moléculaire |
C10H24O3Si |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
tert-butyl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O3Si/c1-9(2,3)13-14(11-7,12-8)10(4,5)6/h1-8H3 |
Clé InChI |
AQPCDBILXLZJIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C(C)(C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


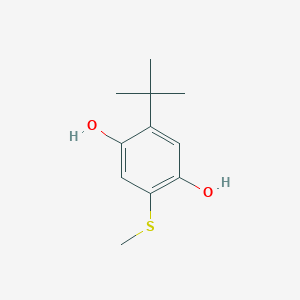
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
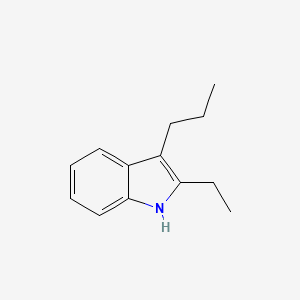



phosphanium nitrate](/img/structure/B14262546.png)
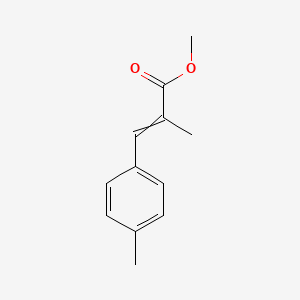

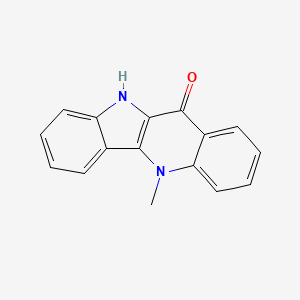
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
